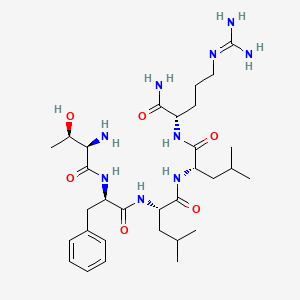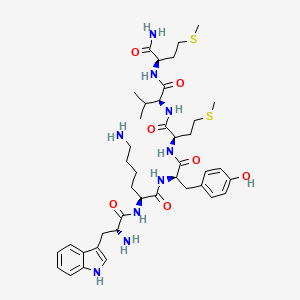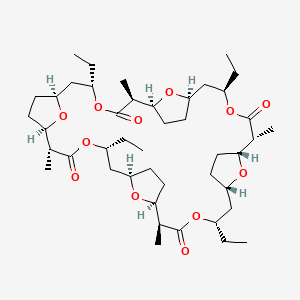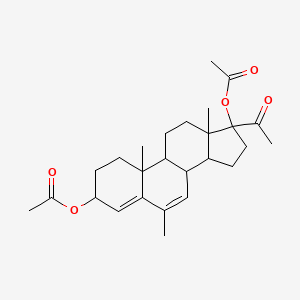
CID 3043
Vue d'ensemble
Description
CID 3043 is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Function in Cells : Chemically induced dimerization (CID) has been a valuable tool for studying biological processes, especially for gaining control over protein function with precision and spatiotemporal resolution. CID's primary application has been in dissecting signal transductions, and it has recently been extended to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Protein-Protein Interactions and Localization : CID has been used to control protein localization and interactions in living cells, particularly in cell signaling networks. The development of chemical dimerizers that can be rapidly activated and deactivated enhances the study of dynamic biological processes (Aonbangkhen et al., 2018).
Signaling Mechanisms : CID techniques have resolved issues in understanding lipid second messengers and small GTPases. These findings have partly explained the "signaling paradox" and led to technical advances for improved specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing. This innovation allows for fine-tuning gene expression and multiplexing biological signals, expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
Anaerobic Digestion Process : In the field of anaerobic digestion, CID parameters have helped identify key factors influencing model uncertainty and the sensitivity of output variables like pH and methane concentration (Barahmand, 2022).
Mass Spectrometry Techniques : CID has been used in plasma source mass spectrometry for isobar removal and has been compared with chemical reactions for selective and universal analysis schemes (Marcus, 2004).
Mécanisme D'action
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur .
Biochemical Pathways
The specific biochemical pathways affected by CID 3043 are not well-documented in the current literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these reactions, certain molecules are transformed, energy is transferred, and metabolic products are created . More research is needed to summarize the affected pathways and their downstream effects for this compound.
Result of Action
The result of action of a compound typically refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target . More research is needed to describe these effects for this compound.
Propriétés
IUPAC Name |
9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVVICBKDXVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[(cyanoacetyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B7886793.png)

![Tert-butyl 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7886805.png)
![(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine](/img/structure/B7886809.png)



![(8E,14E,16E,18E,20E)-22-[(3-amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.0~5,7~]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B7886845.png)


